AN2718

Descripción

AN-2718 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Propiedades

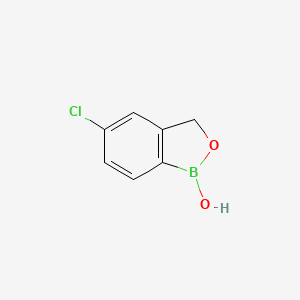

IUPAC Name |

5-chloro-1-hydroxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAFTPZYFJFEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169889 | |

| Record name | AN-2718 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174672-06-1 | |

| Record name | AN-2718 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174672061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AN-2718 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AN-2718 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AN-2718 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810U6C2DGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AN2718

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AN2718, a novel benzoxaborole antifungal agent. The information is compiled from publicly available scientific literature and is intended to support research and development efforts in the field of antifungal drug discovery.

Core Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

This compound is a member of the benzoxaborole class of compounds and exhibits its antifungal activity by inhibiting fungal protein synthesis.[1][2] Specifically, it targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA) during the translation process.

The unique mechanism of action is termed the Oxaborole tRNA Trapping (OBORT) mechanism.[1][3] In this process, the boron atom within the benzoxaborole scaffold of this compound forms a stable covalent adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNALeu in the editing site effectively halts the catalytic cycle of the enzyme, leading to a depletion of charged leucyl-tRNA and subsequent cessation of protein synthesis, ultimately resulting in fungal cell death.

Quantitative Data

The following tables summarize the in vitro activity of this compound against various fungal pathogens and its inhibitory effect on the target enzyme, leucyl-tRNA synthetase.

Table 1: In Vitro Antifungal Susceptibility of this compound

| Fungal Species | Strain Number (n) | MIC90 (µg/mL) |

| Candida albicans | 100 | 1 |

| Candida glabrata | 100 | 0.25 |

| Trichophyton mentagrophytes | 100 | 1 |

| Trichophyton rubrum | 100 | 0.5 |

Data sourced from a 2016 study on the antifungal activity of this compound.[2][4]

Table 2: Inhibition of Fungal Leucyl-tRNA Synthetase (LeuRS) by this compound

| Enzyme Source | IC50 (µM) |

| Aspergillus fumigatus (cytoplasmic LeuRS) | 2 |

| Candida albicans (cytoplasmic LeuRS) | 4.2 |

Data sourced from a 2016 study on the mechanism of action of this compound.[2][4]

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the mechanism of action of this compound.

Minimal Inhibitory Concentration (MIC) Determination

The in vitro antifungal susceptibility of this compound was determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M38-A2 document for broth microdilution testing of filamentous fungi.[4][5][6][7][8]

General Protocol Outline (based on CLSI M38-A2):

-

Antifungal Agent Preparation: A stock solution of this compound is prepared, and serial twofold dilutions are made in 96-well microtiter plates using RPMI-1640 medium.

-

Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum suspension is prepared to a specific concentration (typically 0.5 McFarland standard).

-

Inoculation: The microtiter plates containing the serially diluted this compound are inoculated with the fungal suspension.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control well.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of this compound against fungal LeuRS was assessed by measuring the inhibition of leucine incorporation into tRNA.[1][2]

General Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant fungal LeuRS is purified. The reaction mixture includes buffer, ATP, and radiolabeled L-leucine.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of total tRNA.

-

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

-

Precipitation and Washing: The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the tRNA. The precipitate is washed to remove unincorporated radiolabeled leucine.

-

Quantification: The amount of radioactivity in the precipitate, corresponding to the amount of leucine incorporated into tRNA, is measured using a scintillation counter.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of LeuRS activity (IC50) is calculated from the dose-response curve.

Co-crystallization of LeuRS with a Benzoxaborole Analog

To elucidate the binding mode of benzoxaboroles in the LeuRS editing site, co-crystallization studies were performed with an analog of this compound, AN3018, in the presence of AMP, a surrogate for the terminal adenosine of tRNA.[2][4]

General Protocol Outline:

-

Protein Expression and Purification: The editing domain of fungal LeuRS is overexpressed (e.g., in E. coli) and purified.

-

Complex Formation: The purified LeuRS editing domain is incubated with the benzoxaborole inhibitor (AN3018) and AMP to allow for complex formation.

-

Crystallization: The protein-inhibitor-AMP complex is subjected to crystallization screening using various conditions (e.g., vapor diffusion).

-

X-ray Diffraction Data Collection: Crystals of the complex are exposed to a high-intensity X-ray source, and diffraction data are collected.

-

Structure Determination: The three-dimensional structure of the complex is solved using molecular replacement and refined to high resolution.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.

Caption: The Oxaborole tRNA Trapping (OBORT) mechanism of this compound.

Caption: Workflow for the Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. njccwei.com [njccwei.com]

- 5. intertekinform.com [intertekinform.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

An In-depth Technical Guide to AN2718: A Novel Benzoxaborole Antifungal

Abstract

AN2718 is a novel, boron-containing small molecule belonging to the benzoxaborole class of compounds. It exhibits broad-spectrum antifungal activity through a unique mechanism of action: the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, chemically known as 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is a synthetic compound with the molecular formula C₇H₆BClO₂.[1][2][3] Its structure features a benzoxaborole core, a bicyclic system containing a benzene (B151609) ring fused to a five-membered oxaborole ring, with a chlorine atom substituted at the 5-position. The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-chlorobenzo[c][1][2]oxaborol-1(3H)-ol | [2][3] |

| CAS Number | 174672-06-1 | [1][2][3] |

| Molecular Formula | C₇H₆BClO₂ | [1][2][3] |

| Molecular Weight | 168.38 g/mol | [3] |

| SMILES | c12c(ccc(c1)Cl)B(OC2)O | [2] |

| InChI Key | HMAFTPZYFJFEHK-UHFFFAOYSA-N | [1][3] |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ≥ 50 mg/mL | [2] |

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound exerts its antifungal effect by potently and selectively inhibiting the fungal leucyl-tRNA synthetase (LeuRS).[2][3] This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), forming leucyl-tRNA.

The inhibitory action of this compound is based on a sophisticated mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[1] this compound binds to the editing site of the LeuRS enzyme. Within this active site, the boron atom of this compound forms a stable adduct with the terminal adenosine (B11128) of the tRNA molecule.[4] This adduct effectively traps the tRNA in the editing site, preventing the catalytic turnover of the enzyme and halting the synthesis of leucyl-tRNA. The subsequent depletion of charged leucyl-tRNA leads to the cessation of protein synthesis and, ultimately, fungal cell death.

Antifungal Activity

This compound demonstrates a broad spectrum of activity against various fungal pathogens, including dermatophytes and yeasts. The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values highlight its potency.

| Fungal Species | MIC90 (µg/mL) | IC50 (µM) |

| Trichophyton rubrum | 0.5 | - |

| Trichophyton mentagrophytes | 1 | - |

| Candida albicans | 1 | 4.2 |

| Candida glabrata | 0.25 | - |

| Aspergillus fumigatus | - | 2 |

Data compiled from multiple sources.[1]

Experimental Protocols

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of this compound against fungal LeuRS can be determined by measuring the inhibition of leucine incorporation into tRNA. A generalized protocol is as follows:

-

Enzyme and Substrate Preparation :

-

Recombinant fungal LeuRS (e.g., from C. albicans or A. fumigatus) is overexpressed in E. coli and purified.

-

Crude baker's yeast tRNA is used as the substrate.

-

¹⁴C-labeled L-leucine is used to monitor incorporation.

-

-

Assay Reaction :

-

The reaction mixture contains buffer, ATP, MgCl₂, DTT, the purified LeuRS enzyme, tRNA, and ¹⁴C-labeled L-leucine.

-

Various concentrations of this compound (dissolved in DMSO) are added to the reaction wells.

-

The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.

-

-

Quantification :

-

The reaction is stopped by the addition of trichloroacetic acid (TCA).

-

The TCA-precipitated material, containing the charged tRNA, is collected on a filter membrane.

-

The amount of incorporated ¹⁴C-leucine is quantified using a scintillation counter.

-

-

Data Analysis :

-

The percentage of inhibition for each this compound concentration is calculated relative to a DMSO control.

-

The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) of this compound against various fungal strains are typically determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is commonly employed.

-

Inoculum Preparation : Fungal isolates are cultured on appropriate agar (B569324) plates, and a standardized suspension of fungal cells or spores is prepared in a suitable broth medium.

-

Drug Dilution : A serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation : Each well is inoculated with the standardized fungal suspension.

-

Incubation : The plates are incubated under appropriate conditions (temperature and duration) for fungal growth.

-

MIC Determination : The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Synthesis Overview

The synthesis of this compound, 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, can be achieved through a multi-step process starting from a substituted bromobenzaldehyde. While a detailed, step-by-step protocol for this compound is proprietary, a representative synthesis for a similar compound, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, has been published and provides insight into the likely synthetic route. The key steps generally involve:

-

Protection of the aldehyde group of a starting halobenzaldehyde (e.g., 2-bromo-5-chlorobenzaldehyde).

-

Lithiation and subsequent reaction with a borate (B1201080) ester to introduce the boron moiety.

-

Hydrolysis to form the boronic acid.

-

Reduction of the aldehyde (or its protected form) to an alcohol, which then cyclizes with the adjacent boronic acid to form the benzoxaborole ring.

Conclusion

This compound is a promising antifungal agent with a novel mechanism of action that targets a crucial enzyme in fungal protein synthesis. Its potent, broad-spectrum activity, coupled with its unique mode of inhibition, makes it a valuable lead compound for the development of new treatments for fungal infections. The data and protocols presented in this guide provide a solid foundation for further research and development efforts in this area.

References

The Discovery and Development of AN2718 (Crisaborole): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN2718, commercially known as crisaborole (B606811) (brand name Eucrisa®), is a non-steroidal topical medication approved for the treatment of mild-to-moderate atopic dermatitis. Developed by Anacor Pharmaceuticals and later acquired by Pfizer, this small molecule represents a novel class of boron-containing phosphodiesterase 4 (PDE4) inhibitors. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key preclinical and clinical data of this compound. Detailed experimental methodologies, quantitative data summaries, and pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Emergence of a Novel Benzoxaborole

The journey of this compound began at Anacor Pharmaceuticals, a biopharmaceutical company focused on leveraging its boron chemistry platform to discover and develop new therapeutics.[1][2] The primary goal was to create a topical anti-inflammatory agent with a favorable safety profile, suitable for chronic use in inflammatory skin diseases like atopic dermatitis and psoriasis.[1] This led to the exploration of benzoxaboroles, a class of compounds containing a boron atom within a heterocyclic ring system.

In 2016, Pfizer acquired Anacor Pharmaceuticals for approximately $5.2 billion, gaining access to crisaborole, which was then under review by the U.S. Food and Drug Administration (FDA).[3] Crisaborole received its first FDA approval in December 2016 for the treatment of mild-to-moderate atopic dermatitis in patients two years of age and older.[4]

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both an anti-inflammatory agent and an antifungal compound.

Anti-Inflammatory Action: PDE4 Inhibition

The primary mechanism of action for this compound in atopic dermatitis is the inhibition of phosphodiesterase 4 (PDE4).[5][6] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses.[5] By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels.[7][8] This elevation in cAMP is thought to downregulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-10, IL-12, IL-23), and interferon-gamma (IFN-γ), thereby reducing the inflammatory cascade characteristic of atopic dermatitis.[7][9][10]

Figure 1: this compound (Crisaborole) Mechanism of Action via PDE4 Inhibition.

Antifungal Action: Leucyl-tRNA Synthetase Inhibition

In addition to its anti-inflammatory properties, this compound was also investigated for its antifungal activity, particularly for the treatment of tinea pedis.[11] Its antifungal mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[11][12] this compound forms an adduct with the terminal adenosine of tRNA(Leu) within the editing site of the LeuRS enzyme. This trapping of tRNA prevents the catalytic cycle, thereby halting protein synthesis and inhibiting fungal growth.[13]

Figure 2: this compound Antifungal Mechanism of Action via LeuRS Inhibition.

Quantitative Preclinical Data

Table 1: In Vitro Anti-inflammatory and Antifungal Activity of this compound

| Assay | Target | Cell/Enzyme Source | IC50 / MIC90 | Reference |

| Anti-inflammatory | ||||

| PDE4 Inhibition | PDE4B | Human recombinant | 77 nM | [1] |

| TNF-α Release | Human PBMCs | Lipopolysaccharide-stimulated | 190 nM | [14] |

| IL-1β Release | Human PBMCs | Lipopolysaccharide-stimulated | 500 nM | [14] |

| IL-6 Release | Human PBMCs | Lipopolysaccharide-stimulated | 210 nM | [14] |

| Antifungal | ||||

| Enzyme Inhibition | Cytoplasmic LeuRS | Candida albicans | 4.2 µM | [11] |

| Enzyme Inhibition | Cytoplasmic LeuRS | Aspergillus fumigatus | 2.0 µM | [11] |

| Fungal Growth | Candida albicans | (n=100) | 1 µg/mL | [11] |

| Fungal Growth | Candida glabrata | (n=100) | 0.25 µg/mL | [11] |

| Fungal Growth | Trichophyton mentagrophytes | (n=100) | 1 µg/mL | [11] |

| Fungal Growth | Trichophyton rubrum | (n=100) | 0.5 µg/mL | [11] |

Key Experimental Protocols

PDE4 Inhibition Assay

A detailed protocol for determining the PDE4 inhibitory activity of this compound would typically involve the following steps:

-

Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. The substrate, cAMP, is radiolabeled (e.g., with tritium, ³H) for detection.

-

Reaction Mixture: The assay is performed in a multi-well plate format. Each well contains the PDE4B enzyme, a buffer solution (e.g., Tris-HCl), magnesium chloride (as a cofactor), and varying concentrations of the test compound (this compound).

-

Initiation and Incubation: The reaction is initiated by the addition of [³H]cAMP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic activity.

-

Termination: The reaction is terminated by the addition of a stop solution, often containing a mixture of unlabeled cAMP and 5'-AMP, and by heat inactivation.

-

Separation of Product: The product of the reaction, [³H]5'-AMP, is separated from the unreacted [³H]cAMP. This is commonly achieved using anion-exchange chromatography or by snake venom nucleotidase treatment followed by precipitation.

-

Quantification: The amount of [³H]5'-AMP is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cytokine Release Assay

The protocol for measuring the inhibition of cytokine release by this compound in human peripheral blood mononuclear cells (PBMCs) generally follows these steps:

-

PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) in multi-well plates. The cells are pre-incubated with various concentrations of this compound for a defined period.

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce cytokine production.

-

Incubation: The plates are incubated for a specific duration (e.g., 18-24 hours) to allow for cytokine synthesis and release into the culture supernatant.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatants is measured using a sensitive immunoassay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition of cytokine release at each this compound concentration is calculated compared to the stimulated control (LPS alone). The IC50 value is determined from the resulting dose-response curve.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of this compound against fungal LeuRS is determined by measuring the inhibition of leucine incorporation into tRNA, with a protocol as follows:

-

Enzyme and Substrate Preparation: Recombinant fungal LeuRS (e.g., from Candida albicans) is expressed and purified. The substrates include L-leucine (often radiolabeled, e.g., with ¹⁴C), ATP, and a source of total tRNA (e.g., from baker's yeast).

-

Reaction Mixture: The assay is conducted in a reaction buffer containing the LeuRS enzyme, ATP, magnesium chloride, and varying concentrations of this compound.

-

Initiation and Incubation: The reaction is initiated by the addition of [¹⁴C]L-leucine and tRNA. The mixture is incubated at a controlled temperature (e.g., 37°C) for a set time.

-

Precipitation and Washing: The reaction is stopped, and the macromolecules (including the charged tRNA) are precipitated by the addition of cold trichloroacetic acid (TCA). The precipitate is then collected on a filter membrane and washed multiple times with cold TCA and ethanol (B145695) to remove unincorporated [¹⁴C]L-leucine.

-

Quantification: The radioactivity retained on the filter, representing the amount of [¹⁴C]leucyl-tRNA formed, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of LeuRS activity is calculated for each this compound concentration relative to a control without the inhibitor. The IC50 value is then derived from the dose-response curve.

Clinical Development and Efficacy

This compound (crisaborole) underwent a comprehensive clinical development program, culminating in its approval for atopic dermatitis.

Figure 3: this compound (Crisaborole) Clinical Development Workflow.

Phase 3 Pivotal Trials: AD-301 and AD-302

The efficacy and safety of crisaborole ointment, 2%, were established in two large, identical, multicenter, double-blind, vehicle-controlled Phase 3 studies (AD-301 and AD-302).[15][16]

-

Study Design: Patients aged 2 years and older with mild-to-moderate atopic dermatitis were randomized in a 2:1 ratio to receive either crisaborole ointment 2% or vehicle ointment twice daily for 28 days.[16][17]

-

Primary Efficacy Endpoint: The primary endpoint was the proportion of patients achieving an Investigator's Static Global Assessment (ISGA) score of "clear" (0) or "almost clear" (1) with at least a 2-grade improvement from baseline at day 29.[16][17]

Table 2: Efficacy Results from Phase 3 Trials (AD-301 & AD-302) at Day 29

| Endpoint | Study | Crisaborole 2% (n) | Vehicle (n) | p-value | Reference |

| ISGA Success | |||||

| (Clear or Almost Clear with ≥2-grade improvement) | AD-301 | 32.8% (503) | 25.4% (256) | 0.038 | [16] |

| AD-302 | 31.4% (513) | 18.0% (250) | <0.001 | [16] | |

| Pruritus Improvement | |||||

| (Median time to improvement in days) | AD-301 | 5.0 | 10.0 | 0.0003 | [16] |

| AD-302 | 6.0 | 9.0 | 0.0087 | [16] |

Safety and Tolerability

Across the Phase 3 trials, crisaborole was well-tolerated. The most common treatment-related adverse event was application site pain (including burning or stinging), which was generally mild to moderate in severity.[15]

Pharmacokinetics

A maximal-use systemic exposure (MUSE) study was conducted in pediatric patients (ages 2 to 17) with mild-to-moderate atopic dermatitis involving a large body surface area.[18][19]

-

Study Design: Crisaborole ointment, 2% was applied twice daily for 28 days to patients with extensive atopic dermatitis.[18]

-

Results: The study demonstrated that systemic exposure to crisaborole and its metabolites was low.[18][19] Steady-state plasma concentrations were reached by day 8.[17]

Table 3: Pharmacokinetic Parameters of Crisaborole (Day 8) in Pediatric Patients

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 127 ± 196 | [17] |

| AUC0-12 (ng·h/mL) | 949 ± 1240 | [17] |

Chemical Synthesis

The synthesis of crisaborole has been described through various routes. A common approach involves a multi-step process starting from commercially available materials.

Figure 4: A Generalized Synthetic Pathway for Crisaborole.

A key step in the synthesis is the introduction of the boron-containing benzoxaborole ring system. This is often achieved through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent cyclization.[20][21]

Structure-Activity Relationship (SAR)

The development of this compound was guided by structure-activity relationship studies of a series of benzoxaborole analogs. These studies aimed to optimize the PDE4 inhibitory potency and anti-inflammatory activity. Key findings from SAR studies on benzoxaboroles as PDE4 inhibitors include:

-

The presence of the benzoxaborole core is crucial for activity.

-

The nature and position of substituents on the phenoxy ring significantly influence potency. Electron-withdrawing groups, such as the cyano group in crisaborole, were found to enhance activity.[1]

-

Modifications to the benzoxaborole ring system can modulate both potency and selectivity.

Conclusion

This compound (crisaborole) represents a successful example of rational drug design, leveraging a novel boron-based chemical scaffold to address an unmet need in the treatment of atopic dermatitis. Its journey from discovery at Anacor Pharmaceuticals to its place in Pfizer's portfolio highlights the dynamic nature of the pharmaceutical industry. The dual mechanism of action, targeting both inflammation via PDE4 inhibition and fungal growth through LeuRS inhibition, underscores the versatility of the benzoxaborole platform. The comprehensive preclinical and clinical data demonstrate a favorable efficacy and safety profile for the topical treatment of mild-to-moderate atopic dermatitis. This technical guide provides a detailed overview of the key scientific and developmental milestones of this compound, serving as a valuable resource for the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. Anacor Pharmaceuticals LLC - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Anacor Pharmaceuticals, Inc. to Present Clinical and Preclinical Data on Topical Anti-Inflammatory and Anti-Fungal Candidates, AN2728, AN2898 and this compound, at the American Academy of Dermatology Annual Meeting - BioSpace [biospace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pfizer Announces the Publication of Final Results from Two Pivotal Phase 3 Studies of Crisaborole Topical Ointment in Patients with Mild to Moderate Atopic Dermatitis | Pfizer [pfizer.com]

- 7. researchgate.net [researchgate.net]

- 8. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 9. Crisaborole combined with vitamin D demonstrates superior therapeutic efficacy over either monotherapy in mice with allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.pfizer.com [cdn.pfizer.com]

- 11. US10329311B1 - Process for the preparation of crisaborole - Google Patents [patents.google.com]

- 12. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluating the Efficacy of Crisaborole Using the Atopic Dermatitis Severity Index and Percentage of Affected Body Surface Area - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Crisaborole Topical Ointment, 2% in Patients Ages 2 to 17 Years with Atopic Dermatitis: A Phase 1b, Open-Label, Maximal-Use Systemic Exposure Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Crisaborole Topical Ointment, 2% in Patients Ages 2 to 17 Years with Atopic Dermatitis: A Phase 1b, Open‐Label, Maximal‐Use Systemic Exposure Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]

- 21. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

Unveiling the Target of AN2718: A Technical Guide to its Identification and Validation

For Immediate Release

This technical guide provides an in-depth overview of the target identification and validation of AN2718, a novel benzoxaborole antifungal agent. The document is intended for researchers, scientists, and drug development professionals engaged in the fields of mycology and antimicrobial research. It details the molecular target of this compound, its mechanism of action, and the key experimental data and protocols that have elucidated its antifungal properties.

Executive Summary

Target Identification: Leucyl-tRNA Synthetase (LeuRS)

The primary molecular target of this compound has been identified as the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2] LeuRS is responsible for the correct attachment of the amino acid leucine (B10760876) to its corresponding tRNA molecule, a critical step in the translation of genetic information into proteins. The selective inhibition of fungal LeuRS over its human counterpart is a key factor in the safety profile of this compound.

Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

This compound inhibits LeuRS through a novel mechanism termed the oxaborole tRNA trapping (OBORT) mechanism.[1] The benzoxaborole moiety of this compound forms a covalent adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme. This adduct traps the tRNALeu in the editing site, preventing the catalytic cycle of the enzyme from proceeding and thereby halting protein synthesis, which ultimately leads to fungal cell death.[2]

A simplified representation of this mechanism is provided below:

Caption: The OBORT mechanism of this compound action.

Quantitative Data Summary

The antifungal activity and enzyme inhibition of this compound have been quantified through various assays. The following tables summarize the key findings.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | MIC90 (µg/mL) |

| Candida albicans (n=100) | 1 |

| Candida glabrata (n=100) | 0.25 |

| Trichophyton mentagrophytes (n=100) | 1 |

| Trichophyton rubrum (n=100) | 0.5 |

| Data sourced from ResearchGate.[2] |

Table 2: Biochemical Inhibition of Fungal Cytoplasmic LeuRS by this compound

| Enzyme Source | IC50 (µM) |

| Aspergillus fumigatus | 2 |

| Candida albicans | 4.2 |

| Data sourced from ResearchGate.[2] |

Experimental Protocols

The following sections detail the methodologies employed for the target validation and characterization of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal susceptibility testing was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). For filamentous fungi, the reference method outlined in CLSI document M38-A was utilized.[1]

Experimental Workflow for MIC Determination:

Caption: Workflow for MIC determination.

LeuRS Enzyme Inhibition Assay

The inhibitory activity of this compound against fungal LeuRS was determined by measuring the inhibition of leucine incorporation into crude baker's yeast tRNA.[1][2]

Protocol Outline:

-

Enzyme and Substrate Preparation:

-

Inhibition Assay:

-

The assay measures the incorporation of radiolabeled leucine into tRNA in the presence of varying concentrations of this compound.

-

The reaction mixture typically contains the purified LeuRS enzyme, tRNA, ATP, and radiolabeled leucine.

-

The reaction is initiated by the addition of the enzyme.

-

Following incubation, the reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA).[2]

-

The amount of incorporated radiolabeled leucine is quantified by scintillation counting.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Co-crystal Structure Determination

To visualize the binding of the benzoxaborole class of inhibitors to the LeuRS editing site, co-crystal structures were determined. An analogue of this compound, AN3018, was co-crystallized with the editing domain of C. albicans LeuRS in the presence of AMP, which acts as a surrogate for the terminal ribonucleotide of tRNA.[2] The crystal structure revealed that the boron atom of AN3018 forms a covalent bond with the cis-diol of the ribose of AMP within the active site, confirming the trapping mechanism.[2]

Conclusion

The comprehensive target identification and validation studies for this compound have unequivocally demonstrated that it targets fungal leucyl-tRNA synthetase. Its unique oxaborole tRNA trapping mechanism of action provides a solid foundation for its efficacy as an antifungal agent. The data and protocols presented in this guide offer valuable insights for researchers and professionals in the field of antimicrobial drug discovery and development.

References

AN2718: A Technical Guide to its Antifungal Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal activity of AN2718, a novel benzoxaborole compound. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this agent. This document details its broad-spectrum efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

Introduction to this compound

This compound, also known as tavaborole, is a boron-containing small molecule that represents a new class of antifungal agents.[1] It has been developed for the topical treatment of fungal infections, particularly tinea pedis and onychomycosis, caused by dermatophytes.[2][3] Its unique chemical structure, featuring a benzoxaborole ring, allows for effective target binding and selectivity.[3]

Mechanism of Action: Inhibition of Fungal Protein Synthesis

This compound exerts its antifungal effect by inhibiting fungal protein synthesis.[2][4] Specifically, it targets leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA) during protein translation.[5][6][7]

The mechanism, known as the oxaborole tRNA trapping (OBORT) mechanism, involves the formation of a stable adduct between this compound, the tRNALeu, and the editing site of the LeuRS enzyme.[2][4] This trapping of the tRNA within the enzyme's editing site prevents the catalytic cycle from proceeding, thereby halting protein synthesis and leading to fungal cell death.[5][7]

Caption: Mechanism of action of this compound in a fungal cell.

Spectrum of Antifungal Activity

This compound demonstrates a broad spectrum of activity against a variety of fungal pathogens, including yeasts and filamentous fungi.[1][4] Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro antifungal activity of this compound against key fungal species.

Table 1: In Vitro Activity of this compound Against Yeast Species

| Organism (n) | MIC90 (µg/mL) |

| Candida albicans (100) | 1 |

| Candida glabrata (100) | 0.25 |

Data sourced from a study on the broad-spectrum antifungal activity of this compound.[4]

Table 2: In Vitro Activity of this compound Against Dermatophytes

| Organism (n) | MIC90 (µg/mL) |

| Trichophyton mentagrophytes (100) | 1 |

| Trichophyton rubrum (100) | 0.5 |

Data sourced from a study on the broad-spectrum antifungal activity of this compound.[4]

Table 3: Biochemical Inhibition of Fungal Cytoplasmic Leucyl-tRNA Synthetase (LeuRS)

| Enzyme Source | IC50 (µM) |

| Aspergillus fumigatus | 2 |

| Candida albicans | 4.2 |

IC50 represents the concentration of this compound required to inhibit 50% of the enzyme's activity.[4]

Experimental Protocols

The quantitative data presented in this guide were obtained using standardized and validated experimental methodologies.

Antifungal Susceptibility Testing

Method: Broth microdilution assays were performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M38-A for filamentous fungi.[2]

Workflow:

References

- 1. Tavaborole | Antifungal | Antibiotic | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. Tavaborole - Wikipedia [en.wikipedia.org]

- 6. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antifungal Properties of AN2718: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN2718, also known as tavaborole, is a novel benzoxaborole antifungal agent. Its unique mechanism of action and efficacy against key fungal pathogens have positioned it as a significant compound in the development of antifungal therapies, particularly for superficial infections like onychomycosis and tinea pedis. This technical guide provides an in-depth overview of the in vitro antifungal properties of this compound, focusing on its spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound exerts its antifungal effect by inhibiting fungal protein synthesis.[1][2] Specifically, it targets the enzyme leucyl-tRNA synthetase (LeuRS), which is crucial for the attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA) during protein translation.[3][4]

The inhibition occurs through a novel mechanism known as the oxaborole tRNA trapping (OBORT) mechanism.[1][2] The boron atom in the benzoxaborole structure of this compound forms a stable adduct with the terminal adenosine (B11128) of tRNA(Leu) within the editing site of the LeuRS enzyme.[5] This trapping of tRNA(Leu) in the editing site prevents the catalytic turnover of the enzyme, thereby halting the synthesis of leucyl-tRNA(Leu) and ultimately inhibiting protein synthesis, which leads to fungal cell death.[5]

In Vitro Antifungal Activity

This compound has demonstrated a broad spectrum of antifungal activity, particularly against dermatophytes, which are a primary cause of skin, hair, and nail infections. Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Activity Against Dermatophytes

This compound exhibits potent activity against common dermatophytes. Studies have consistently reported low MIC values for Trichophyton rubrum and Trichophyton mentagrophytes, the primary causative agents of onychomycosis and tinea pedis.

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Trichophyton rubrum | 100 | 0.5 - >32 | - | 0.5 |

| Trichophyton mentagrophytes | 100 | - | - | 1.0 |

Data synthesized from multiple sources.[1][2]

Activity Against Yeasts

The in vitro activity of this compound against various yeast species, including Candida species, has also been evaluated.

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 100 | 0.5 - 64 | - | 1.0 |

| Candida glabrata | 100 | - | - | 0.25 |

| Candida parapsilosis | 27 | 2 - >16 | 16 | 16 |

| Candida tropicalis | 10 | 8 - >16 | 16 | >16 |

| Candida krusei | 4 | 8 - 16 | - | - |

Data synthesized from multiple sources.[2][3][6]

It is important to note that while this compound shows activity against some Candida species, some studies have reported comparatively higher MIC values for certain strains when compared to other antifungal agents.[3][6]

Experimental Protocols

The in vitro antifungal susceptibility testing of this compound is predominantly conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M38-A2 for Filamentous Fungi)

This is the most frequently cited method for determining the MIC of this compound against dermatophytes.

-

Inoculum Preparation: Fungal cultures are grown on a suitable medium, such as potato dextrose agar, to induce sporulation. Conidia are then harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension. The final inoculum concentration is adjusted spectrophotometrically to a specified range (e.g., 1 x 10³ to 3 x 10³ CFU/mL).[7]

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 96 hours).[7]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free growth control well.[7]

Enzyme Inhibition Assay

To confirm the mechanism of action, enzyme inhibition assays are performed.

-

Enzyme Purification: The target enzyme, leucyl-tRNA synthetase, is overexpressed in a host system like E. coli and purified using standard techniques such as nickel column chromatography.[1][2]

-

Inhibition Measurement: The inhibitory activity of this compound is measured by assessing the incorporation of radiolabeled leucine into tRNA in the presence of varying concentrations of the compound. The reduction in leucine incorporation indicates the level of enzyme inhibition.

Conclusion

This compound demonstrates significant in vitro antifungal activity, particularly against dermatophytes, through its unique mechanism of inhibiting leucyl-tRNA synthetase. The standardized methodologies for evaluating its potency provide a robust framework for further research and development. The data presented in this guide underscore the potential of this compound as a valuable therapeutic agent in the management of fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multilaboratory Evaluation of In Vitro Antifungal Susceptibility Testing of Dermatophytes for ME1111 - PMC [pmc.ncbi.nlm.nih.gov]

AN2718: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN2718 is a novel benzoxaborole-based antifungal agent currently under investigation for the topical treatment of fungal infections such as tinea pedis.[1] As a member of the oxaborole class of compounds, this compound possesses a unique boron-heterocyclic structure that confers its potent biological activity. This document provides an in-depth technical overview of the synthesis pathway of this compound, its key chemical properties, and the experimental protocols used to characterize its mechanism of action.

Chemical Properties

This compound, with the IUPAC name 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is a white solid compound. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆BClO₂ |

| Molecular Weight | 168.39 g/mol |

| CAS Number | 174672-06-1 |

| Appearance | White solid |

| Solubility | Soluble in DMSO |

Synthesis Pathway

The synthesis of this compound, a 5-chloro-substituted benzoxaborole, can be achieved through a multi-step process analogous to the synthesis of similar benzoxaborole compounds, such as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The general synthetic strategy involves the formation of a key intermediate, a substituted 2-formylphenylboronic acid, followed by reduction and cyclization.

A plausible synthetic route, adapted from established protocols for related compounds, is outlined below.[2]

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from the synthesis of a structurally related compound.[2]

Step 1: Protection of the Aldehyde

-

To a solution of 2-bromo-5-chlorobenzaldehyde in methanol, add trimethoxymethane and a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for one hour.

-

After cooling, the solvent is removed under vacuum to yield the dimethyl acetal intermediate.

Step 2: Borylation

-

Dissolve the dimethyl acetal intermediate in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) and stir the mixture for one hour.

-

Add triethyl borate dropwise, maintaining the temperature below -70°C.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Acidify the reaction mixture with aqueous hydrochloric acid to a pH of approximately 3.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under vacuum to obtain 4-chloro-2-formylphenylboronic acid.

Step 3: Reduction and Cyclization

-

Dissolve the 4-chloro-2-formylphenylboronic acid in methanol.

-

Add sodium borohydride (B1222165) (NaBH₄) in portions and stir the solution for 12 hours.

-

Remove the solvent under vacuum.

-

The crude product is then purified by recrystallization from water to yield this compound as a solid.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound exerts its antifungal activity by inhibiting fungal protein synthesis.[1] Specifically, it targets and inhibits the enzyme leucyl-tRNA synthetase (LeuRS).[1] This enzyme is crucial for the attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a vital step in protein translation.

The proposed mechanism involves the boron atom of this compound forming a stable adduct with the terminal adenosine (B11128) of tRNA within the editing site of the LeuRS enzyme. This trapping of the tRNA in the editing site effectively halts protein synthesis, leading to fungal cell death.[1]

Experimental Protocol: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of this compound against LeuRS can be quantified by measuring the inhibition of leucine incorporation into tRNA.[1]

1. Expression and Purification of LeuRS

-

The cytoplasmic LeuRS from the target fungal species (e.g., Candida albicans or Aspergillus fumigatus) is over-expressed in E. coli as a histidine-tagged protein.[1]

-

The enzyme is then purified from the E. coli lysate using standard nickel-column affinity chromatography.[1]

2. Enzyme Inhibition Assay

-

The assay measures the incorporation of radiolabeled leucine into crude baker's yeast tRNA.

-

The reaction mixture contains purified LeuRS, tRNA, radiolabeled leucine, ATP, and varying concentrations of this compound.

-

The reaction is incubated to allow for aminoacylation of the tRNA.

-

The reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA).[1]

-

The amount of radiolabeled leucine incorporated into the precipitated tRNA is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is then determined.

Antifungal Activity

This compound has demonstrated a broad spectrum of antifungal activity against various fungal species. The minimum inhibitory concentrations (MICs) are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

| Fungal Species | IC₅₀ (µM) for LeuRS Inhibition |

| Aspergillus fumigatus | 2 |

| Candida albicans | 4.2 |

Data sourced from a 2016 study on the antifungal activity of this compound.[1]

Conclusion

This compound is a promising antifungal agent with a well-defined mechanism of action targeting fungal protein synthesis. The synthetic pathway, analogous to that of other benzoxaboroles, is accessible and allows for the production of this potent compound. The detailed experimental protocols for its synthesis and biological evaluation provide a solid foundation for further research and development of this compound as a potential therapeutic for topical fungal infections.

References

The Oxaborole tRNA Trapping (OBORT) Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Oxaborole tRNA Trapping (OBORT) mechanism, a novel mode of action for a promising class of antimicrobial agents. We will delve into the core molecular interactions, present key quantitative data, detail relevant experimental methodologies, and visualize the critical pathways and processes involved.

Core Concepts of the OBORT Mechanism

The OBORT mechanism is a highly specific process that leads to the inhibition of protein synthesis by targeting an essential enzyme: leucyl-tRNA synthetase (LeuRS).[1][2] Unlike many antibiotics that target the synthetic active site of aminoacyl-tRNA synthetases (aaRS), oxaboroles exploit the enzyme's own quality control machinery—the editing or proofreading domain.[1][3]

Leucyl-tRNA synthetase is responsible for attaching the amino acid leucine (B10760876) to its cognate transfer RNA (tRNALeu), a critical step in preparing for protein translation.[1] To ensure the fidelity of this process, LeuRS possesses a distinct editing domain, often referred to as the Connective Polypeptide 1 (CP1) domain, which is located approximately 30 Å from the aminoacylation site.[1][2] This editing site serves to hydrolyze incorrectly charged tRNAs (post-transfer editing) or misactivated amino acids (pre-transfer editing).[4]

Oxaborole compounds, such as the FDA-approved antifungal tavaborole (B1682936) (formerly AN2690), are designed to mimic a misacylated tRNA substrate.[2][5] Upon entering the LeuRS editing site, the boron atom of the oxaborole ring forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose on the terminal adenosine (B11128) (A76) of tRNALeu.[6][7][8] This effectively "traps" the tRNA in the editing site, preventing its translocation to the synthetic site for aminoacylation and ultimately halting protein synthesis.[2] This unique mechanism of action provides a high degree of selectivity for fungal or bacterial LeuRS over their human counterparts.[9]

Quantitative Data

The following tables summarize key quantitative data related to the OBORT mechanism, providing insights into the potency and kinetics of oxaborole inhibitors.

Table 1: Inhibition Constants of Oxaborole Compounds against Leucyl-tRNA Synthetase

| Compound | Organism/Enzyme | Inhibition Constant (Ki) | Assay Conditions | Reference |

| Tavaborole (AN2690) | Saccharomyces cerevisiae (yeast) cytoplasmic LeuRS | Not specified | Inhibition of aminoacylation | [10] |

| Benzoxaborole Compound 20j | Escherichia coli LeuRS | Kd = 1.4 nM | Binding affinity measurement | [11] |

| Ganfeborole (GSK3036656) | Mycobacterium tuberculosis LeuRS | IC50 = 0.2 µM | Enzyme inhibition assay | [12] |

| Ganfeborole (GSK3036656) | Human cytoplasmic LeuRS | IC50 = 132 µM | Enzyme inhibition assay | [12] |

| Ganfeborole (GSK3036656) | Human mitochondrial LeuRS | IC50 > 300 µM | Enzyme inhibition assay | [12] |

| Epetraborole (AN3365) | Escherichia coli LeuRS | Not specified | Inhibition of aminoacylation | [12] |

Table 2: Kinetic Parameters of Leucyl-tRNA Synthetase in the Presence of Oxaboroles

| Enzyme | Substrate/Inhibitor | Km | kcat | kcat/Km | Assay Conditions | Reference |

| E. coli LeuRS | Leucine | Not specified | Not specified | Not specified | Pyrophosphate exchange | [13] |

| E. coli LeuRS | Isoleucine (non-cognate) | Not specified | Not specified | Not specified | Pyrophosphate exchange | [13] |

| Human cytoplasmic LeuRS (D399A mutant) | Leucine | 0.9 ± 0.2 mM | 5.6 ± 0.1 s-1 | 6.2 x 103 M-1s-1 | Pyrophosphate exchange | |

| Human cytoplasmic LeuRS (Wild-type) | Leucine | 0.024 ± 0.009 mM | 2.1 ± 0.4 s-1 | 8.8 x 104 M-1s-1 | Pyrophosphate exchange | |

| Human cytoplasmic LeuRS (D399A mutant) | Isoleucine | 1.8 ± 0.5 mM | 0.06 ± 0.02 s-1 | 33 M-1s-1 | ATPase assay | |

| Human cytoplasmic LeuRS (Wild-type) | Isoleucine | Not specified | Not specified | Not specified | ATPase assay |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the OBORT mechanism.

Leucyl-tRNA Synthetase (LeuRS) Purification

Objective: To obtain highly pure and active LeuRS for use in subsequent assays. This protocol is adapted for His-tagged recombinant protein expression in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a LeuRS expression vector (e.g., pET vector with an N-terminal His6-tag).

-

Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

-

Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.

-

Ni-NTA affinity chromatography column.

Procedure:

-

Inoculate a single colony of the transformed E. coli into 50 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10-20 column volumes of Wash Buffer.

-

Elute the His-tagged LeuRS with Elution Buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme at -80°C.

tRNA Aminoacylation (Charging) Assay

Objective: To measure the catalytic activity of LeuRS in charging tRNALeu with leucine.

Materials:

-

Purified LeuRS.

-

In vitro transcribed or purified tRNALeu.

-

[3H]-Leucine or [14C]-Leucine.

-

Aminoacylation Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 4 mM ATP, 1 mM DTT.

-

Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Prepare a reaction mixture containing Aminoacylation Buffer, a defined concentration of tRNALeu (e.g., 5 µM), and radiolabeled leucine (e.g., 20 µM).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a small amount of purified LeuRS (e.g., 50 nM).

-

At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction and spot them onto glass fiber filters.

-

Immediately immerse the filters in ice-cold 10% TCA to precipitate the charged tRNA and stop the reaction.

-

Wash the filters three times with cold 5% TCA and once with ethanol (B145695) to remove unincorporated radiolabeled leucine.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the amount of charged tRNA formed over time to determine the initial reaction velocity.

Post-Transfer Editing (Deacylation) Assay

Objective: To measure the ability of the LeuRS editing domain to hydrolyze mischarged tRNA.

Materials:

-

Purified LeuRS.

-

Mischarged tRNA (e.g., [3H]-Ile-tRNALeu), prepared using an editing-deficient LeuRS mutant.

-

Deacylation Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 1 mM DTT.

-

Quenching Solution: 10% (w/v) TCA.

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Prepare a reaction mixture containing Deacylation Buffer and a defined concentration of mischarged tRNA (e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding purified LeuRS (e.g., 100 nM).

-

At various time points, take aliquots and process them as described in the tRNA Aminoacylation Assay (steps 4-8).

-

The decrease in radioactivity on the filters over time corresponds to the hydrolysis of the mischarged amino acid from the tRNA.

Pre-Transfer Editing (ATP Hydrolysis) Assay

Objective: To measure the tRNA-independent hydrolysis of the misactivated aminoacyl-adenylate intermediate.

Materials:

-

Purified LeuRS.

-

Non-cognate amino acid (e.g., norvaline).

-

[α-32P]ATP.

-

ATPase Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 1 mM DTT.

-

Quenching Solution: 1 M Formic acid.

-

Polyethyleneimine (PEI)-cellulose TLC plates.

-

Developing Solvent: 0.5 M LiCl, 1 M Formic acid.

Procedure:

-

Prepare a reaction mixture in ATPase Buffer containing the non-cognate amino acid (e.g., 10 mM) and [α-32P]ATP.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding purified LeuRS (e.g., 1 µM).

-

At various time points, take small aliquots and quench the reaction in formic acid.

-

Spot the quenched samples onto a PEI-cellulose TLC plate.

-

Develop the TLC plate in the developing solvent to separate ATP, ADP, and AMP.

-

Dry the plate and visualize the radiolabeled spots using a phosphorimager.

-

Quantify the amount of [α-32P]AMP formed over time. An increase in AMP formation in the presence of the non-cognate amino acid is indicative of pre-transfer editing.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the OBORT mechanism.

References

- 1. Kinetic Quality Control of Anticodon Recognition by A Eukaryotic Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. High-level expression and single-step purification of leucyl-tRNA synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tavaborole | Antifungal | Antibiotic | TargetMol [targetmol.com]

- 7. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]

AN2718: A Technical Guide on its Antifungal Properties and Intellectual Property

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN2718, a novel benzoxaborole compound, has demonstrated significant potential as a topical antifungal agent, particularly for the treatment of tinea pedis. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical data, experimental protocols, and the associated intellectual property landscape. The development of this compound for tinea pedis was discontinued (B1498344) after Phase 1 clinical trials.[1] The compound was later successfully developed and approved under the name Crisaborole for the treatment of atopic dermatitis, where it functions as a phosphodiesterase-4 (PDE4) inhibitor. This guide, however, will focus on the initial antifungal research and development of this compound.

Core Compound Information

-

Compound Name: this compound

-

Chemical Class: Benzoxaborole

-

Mechanism of Action (Antifungal): Inhibition of fungal cytoplasmic leucyl-tRNA synthetase (LeuRS).[2]

-

Proposed Indication: Tinea Pedis (development discontinued)[1][2]

Quantitative Data Summary

The antifungal activity of this compound has been quantified through in vitro minimum inhibitory concentration (MIC) and enzyme inhibition assays.

Table 1: In Vitro Antifungal Activity of this compound (MIC90)[2]

| Fungal Species | Number of Strains (n) | MIC90 (μg/mL) |

| Candida albicans | 100 | 1 |

| Candida glabrata | 100 | 0.25 |

| Trichophyton mentagrophytes | 100 | 1 |

| Trichophyton rubrum | 100 | 0.5 |

Table 2: Biochemical Inhibition of Fungal Cytoplasmic Leucyl-tRNA Synthetase (LeuRS) by this compound (IC50)[2]

| Fungal Species | Enzyme | IC50 (μM) |

| Aspergillus fumigatus | Cytoplasmic LeuRS | 2 |

| Candida albicans | Cytoplasmic LeuRS | 4.2 |

Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

This compound inhibits fungal protein synthesis through a unique mechanism known as Oxaborole tRNA Trapping (OBORT).[2] The boron atom in the benzoxaborole structure plays a crucial role in this process. It forms a stable adduct with the terminal adenosine (B11128) of leucyl-tRNA (tRNALeu) within the editing site of the leucyl-tRNA synthetase (LeuRS) enzyme. This trapping of the tRNALeu in the editing site prevents the catalytic turnover of the enzyme, thereby halting the synthesis of leucyl-tRNALeu and subsequently inhibiting protein synthesis, which ultimately leads to fungal cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal susceptibility of this compound was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for broth microdilution testing of filamentous fungi.[3][4]

A detailed, step-by-step protocol for this methodology is not publicly available in the reviewed literature. However, a general workflow can be outlined based on the CLSI M38-A2 guidelines:

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium to achieve a range of final concentrations in microtiter plates.

-

Inoculum Preparation: Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) are cultured on a suitable agar (B569324) medium (e.g., potato dextrose agar) for 7-10 days.[4] The conidia are then harvested and suspended in sterile saline. The turbidity of the suspension is adjusted spectrophotometrically to a 0.5 McFarland standard.[3] This suspension is further diluted to achieve a final inoculum concentration in the microtiter wells.

-

Incubation: The microtiter plates containing the diluted antifungal agent and the fungal inoculum are incubated at a controlled temperature (e.g., 28°C) for a specified period (e.g., 5-7 days for dermatophytes).[3][4]

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of this compound against fungal LeuRS was determined by measuring the inhibition of leucine (B10760876) incorporation into tRNA.[2]

A detailed, step-by-step protocol for this specific assay is not publicly available. However, a general procedure can be described based on established methods for aminoacyl-tRNA synthetase assays:

-

Enzyme and Substrate Preparation:

-

Inhibition Assay:

-

The reaction is initiated by adding the LeuRS enzyme to the reaction mixture containing various concentrations of this compound.

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.[6]

-

-

Quantification of Aminoacylation:

-

The reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA).[2]

-

The precipitate is collected on filter paper and washed to remove unincorporated radiolabeled leucine.[6]

-

The amount of radiolabeled leucine incorporated into the tRNA is quantified using liquid scintillation counting.[6]

-

-

IC50 Determination: The concentration of this compound that inhibits 50% of the LeuRS activity (IC50) is calculated from the dose-response curve.

Patent and Intellectual Property Information

-

U.S. Patent 8,039,451: This patent, assigned to Anacor Pharmaceuticals, covers boron-containing small molecules, including the chemical structure of what would become Crisaborole (this compound), and their use in treating fungal infections, including onychomycosis and cutaneous fungal infections.[7]

-

Patent Challenges: Anacor Pharmaceuticals faced challenges to its patents for another benzoxaborole antifungal, tavaborole (B1682936). Some claims of U.S. Patent 7,582,621, which is related to the use of tavaborole for treating onychomycosis, were found to be unpatentable for obviousness.[8] This highlights the competitive and complex nature of intellectual property in this chemical space.

-

Formulation and Synthesis Patents: Numerous patents exist for the synthesis and formulation of Crisaborole, reflecting ongoing innovation and efforts to protect various aspects of the commercial product.

It is important for researchers and drug development professionals to conduct a thorough and specific patent search related to their particular application of interest within the benzoxaborole class of compounds.

Clinical Development for Tinea Pedis

This compound entered Phase 1 clinical trials for the treatment of tinea pedis in the United States.[1] However, the development for this indication was subsequently discontinued. The reasons for discontinuation are not publicly detailed, and the results of these Phase 1 trials have not been published in the peer-reviewed literature. The focus of development for this molecule shifted to its anti-inflammatory properties, leading to its approval as Crisaborole for atopic dermatitis.

Conclusion

This compound is a benzoxaborole with potent in vitro antifungal activity against dermatophytes commonly associated with tinea pedis. Its novel mechanism of action, the inhibition of leucyl-tRNA synthetase via the OBORT mechanism, represents a significant departure from traditional antifungal agents. While its development for tinea pedis was halted, the preclinical data and the underlying science provide a valuable foundation for the development of new antifungal therapies. The intellectual property landscape for benzoxaboroles is well-established, and any new research in this area should be accompanied by a thorough IP analysis. Further investigation into the reasons for the discontinuation of its development for tinea pedis could provide valuable insights for future antifungal drug development programs.

References

- 1. AN-2718 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. ijdmsrjournal.com [ijdmsrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8039451B2 - Boron-containing small molecules - Google Patents [patents.google.com]

- 8. patentdocs.org [patentdocs.org]

AN2718: A Technical Overview for the Treatment of Tinea Pedis

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals